molecular formula C17H14O B8709377 1-(2-Methoxyphenyl)naphthalene CAS No. 93321-11-0

1-(2-Methoxyphenyl)naphthalene

Cat. No.: B8709377
CAS No.: 93321-11-0
M. Wt: 234.29 g/mol
InChI Key: OICYOLATUQYUJE-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)naphthalene is a useful research compound. Its molecular formula is C17H14O and its molecular weight is 234.29 g/mol. The purity is usually 95%.
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Properties

CAS No.

93321-11-0

Molecular Formula

C17H14O

Molecular Weight

234.29 g/mol

IUPAC Name

1-(2-methoxyphenyl)naphthalene

InChI

InChI=1S/C17H14O/c1-18-17-12-5-4-10-16(17)15-11-6-8-13-7-2-3-9-14(13)15/h2-12H,1H3

InChI Key

OICYOLATUQYUJE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CC=CC3=CC=CC=C32

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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0 mmol
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0.2 mmol
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[Compound]
Name
dcype
Quantity
0.02 mmol
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reagent
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Synthesis routes and methods II

Procedure details

A THF solution of ethylmagnesium bromide (0.324 mL, 1.08 M, 0.35 mmol) was added to FeF3.3H2O (8.34 mg, 0.05 mmol), 1,3-bis(2,6-diisopropylphenyl)imidazolinium chloride (63.8 mg, 0.15 mmol) and triphenylphosphine (13.1 mg, 0.05 mmol) at 0° C. under argon atmosphere. The following process was also performed under argon atmosphere. After stirring for six hours at room temperature, 1-chloro-2-methoxybenzene (142.6 mg, 1.0 mmol) and a THF suspension of 1-naphthylmagnesium bromide (2.34 mL, 0.64 M, 1.5 mmol) was added to the mixture. The mixture was reacted at 60° C. for 24 hours and then at 80° C. for 12 hours. After cooled to the ambient temperature, 2.0 mL of saturated sodium potassium tartrate aqueous solution was added to the reaction mixture. The water layer was extracted five times using Et2O. The total organic extract was filtrated by Florisil pad (100-200 mesh, Nacalai Tesque, Inc.). After removing the solvent under reduced pressure, the crude product was dissolved in CH2Cl2 (1.0 mL). Then, m-chloroperbenzoic acid (MCPBA) (0.06 mmol) was added at room temperature, and the reaction mixture was stirred for 30 minutes. After removing the solvent under reduced pressure, the crude product was purified by silica gel chromatography (toluene=15, 30, 50% in hexane), thereby obtaining the above compound, which was a white solid (0.215 g, yield=92%, purity=>99% (GC analysis)).
Quantity
0.324 mL
Type
reactant
Reaction Step One
[Compound]
Name
FeF3.3H2O
Quantity
8.34 mg
Type
reactant
Reaction Step One
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63.8 mg
Type
reactant
Reaction Step One
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13.1 mg
Type
reactant
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0 (± 1) mol
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solvent
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142.6 mg
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reactant
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2.34 mL
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reactant
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solvent
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2 mL
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0.06 mmol
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reactant
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Synthesis routes and methods III

Procedure details

Using a THF solution of 1-naphthylmagnesium bromide (4.62 mL, 0.26 M, 1.2 mmol), 1-chloro-2-methoxybenzene (142.6 mg, 1.0 mmol), FeF3.3H2O (8.34 mg, 0.05 mmol) and 1,3-bis(2,6-diisopropylphenyl)imidazolinium chloride (64.1 mg, 0.15 mmol) as starting materials, the reaction was performed at a scale of 1.0 mmol at 70° C. for 48 hours in the same manner as in Example 2. After performing silica gel column chromatography (toluene=10, 20 and 40% in hexane), the above compound was obtained as a white solid (0.215 g, yield=92%, purity=>99% (GC analysis)).
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4.62 mL
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reactant
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142.6 mg
Type
reactant
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[Compound]
Name
FeF3.3H2O
Quantity
8.34 mg
Type
reactant
Reaction Step Four
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64.1 mg
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reactant
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0 (± 1) mol
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